Spectroscopic Characterization of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: A Technical Guide
Spectroscopic Characterization of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize the novel heterocyclic compound, 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine. This molecule, possessing a unique combination of a pyrazole ring, a 1,3,4-thiadiazole core, and a primary amine, is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with these pharmacophores.[1][2][3][4] Accurate structural elucidation through spectroscopic methods is paramount for advancing its potential therapeutic applications.
This guide is structured to provide not only the expected spectral data but also the underlying scientific principles that govern the experimental outcomes. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a predictive analysis of the compound's spectral features. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret experimental data for this compound and its analogs.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is the cornerstone of spectral interpretation. The key structural features of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine that will be interrogated by spectroscopic methods are:
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1-Propyl-1H-pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a propyl group.
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1,3,4-Thiadiazole ring: A five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.
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Primary Amine (-NH2): A key functional group attached to the thiadiazole ring.
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Propyl group (-CH2CH2CH3): An aliphatic chain attached to the pyrazole nitrogen.
Caption: Molecular structure of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine with atom numbering.
Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of the title compound will exhibit distinct signals for the protons of the pyrazole ring, the propyl chain, and the primary amine.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyrazole-H3' & H5' | ~7.5 - 8.5 | Singlet (s) | - | The exact chemical shifts are sensitive to the electronic environment and solvent.[5] |
| Amine-NH₂ | ~7.0 - 7.5 | Broad Singlet (br s) | - | This signal is exchangeable with D₂O and its chemical shift is concentration and solvent dependent. |
| Propyl-CH₂ (N-CH₂) | ~4.1 - 4.3 | Triplet (t) | ~7.0 | Deshielded due to the adjacent nitrogen atom of the pyrazole ring. |
| Propyl-CH₂ | ~1.8 - 2.0 | Sextet | ~7.0 | Shows coupling to both adjacent CH₂ and CH₃ groups. |
| Propyl-CH₃ | ~0.9 - 1.0 | Triplet (t) | ~7.0 | Typical chemical shift for a terminal methyl group in an alkyl chain. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for obtaining a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons. DMSO-d₆ is often preferred for its ability to slow down the exchange of amine protons, resulting in a more defined signal.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
-
D₂O Exchange: To confirm the assignment of the amine protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the -NH₂ protons will disappear or significantly diminish.[5]
Caption: Experimental workflow for NMR spectroscopic analysis.
Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to enhance signal-to-noise and produce a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Thiadiazole-C2 | ~165 - 175 | Highly deshielded due to the adjacent nitrogen atoms and the amine group.[3][6] |
| Thiadiazole-C5 | ~150 - 160 | Deshielded due to the adjacent sulfur and nitrogen atoms.[3][6] |
| Pyrazole-C3' & C5' | ~130 - 145 | The chemical shifts of these carbons are influenced by the N-propyl group and the thiadiazole substituent.[7][8][9] |
| Pyrazole-C4' | ~105 - 115 | Typically the most shielded carbon in the pyrazole ring.[7][8] |
| Propyl-CH₂ (N-CH₂) | ~45 - 55 | Deshielded by the adjacent nitrogen atom. |
| Propyl-CH₂ | ~22 - 28 | |
| Propyl-CH₃ | ~10 - 15 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer is advantageous.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
-
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Predicted IR Spectral Data
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity | Notes |
| 3400 - 3250 | N-H stretch | Primary Amine (-NH₂) | Medium-Strong | Two bands are expected for a primary amine, corresponding to the asymmetric and symmetric stretching modes.[10][11] |
| 3100 - 3000 | C-H stretch | Aromatic (Pyrazole) | Medium | |
| 2960 - 2850 | C-H stretch | Aliphatic (Propyl) | Strong | [12] |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) | Medium | [10] |
| ~1600 & ~1500 | C=C and C=N stretch | Aromatic Rings | Medium | Characteristic absorptions for the pyrazole and thiadiazole rings.[13][14] |
| 1335 - 1250 | C-N stretch | Aromatic Amine | Strong | [10] |
| 1250 - 1020 | C-N stretch | Aliphatic Amine | Medium-Weak | [15] |
| 910 - 665 | N-H wag | Primary Amine (-NH₂) | Strong, Broad | [10] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Conclusion
The spectroscopic characterization of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine relies on a synergistic application of NMR and IR techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. The predicted spectral data in this guide, based on established principles and data from analogous structures, serves as a robust framework for the interpretation of experimental results. This comprehensive approach ensures the unambiguous structural elucidation of this and related compounds, a critical step in the journey of drug discovery and development.
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